Ethyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C12H10BrNO3. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an isoxazole ring through a carboxylate ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring. The reaction conditions often involve the use of a copper(I) or ruthenium(II) catalyst to facilitate the (3+2) cycloaddition reaction . The presence of a bromine atom and a methoxy group on the phenyl ring can be introduced through electrophilic aromatic substitution reactions prior to the cycloaddition step.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to reduce reaction times and improve yields. This method can be particularly useful for large-scale production, as it offers a more efficient and eco-friendly approach compared to traditional heating methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 5-(4-Bromo-2-hydroxyphenyl)isoxazole-3-carboxylate.
Reduction: Formation of Ethyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate.
Substitution: Formation of Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate or Ethyl 5-(4-thiolphenyl)isoxazole-3-carboxylate.
Scientific Research Applications
Ethyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:
Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The presence of the bromine atom and methoxy group can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Ethyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(4-Bromophenyl)isoxazole-3-carboxylate: Lacks the methoxy group, which may result in different biological activities and properties.
Methyl 5-(4-Bromophenyl)isoxazole-4-carboxylate: Has a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.
Ethyl 5-(4-Chlorophenyl)isoxazole-3-carboxylate: Contains a chlorine atom instead of a bromine atom, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C13H12BrNO4 |
---|---|
Molecular Weight |
326.14 g/mol |
IUPAC Name |
ethyl 5-(4-bromo-2-methoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H12BrNO4/c1-3-18-13(16)10-7-12(19-15-10)9-5-4-8(14)6-11(9)17-2/h4-7H,3H2,1-2H3 |
InChI Key |
LOCSDWUKEMMVIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)Br)OC |
Origin of Product |
United States |
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